

A Technical Guide to the Spectral Properties of TAMRA Amine 5-Isomer

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Compound of Interest		
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This technical guide provides a comprehensive overview of the core spectral properties of 5-Carboxytetramethylrhodamine (TAMRA) amine, 5-isomer. TAMRA is a widely utilized fluorophore in biological and biomedical research, known for its bright orange-red fluorescence and high photostability.[1] This document consolidates key quantitative data, details established experimental protocols, and visualizes a common experimental workflow to facilitate a deeper understanding and application of this versatile fluorescent label.

Core Spectral Properties of TAMRA Amine 5-Isomer

TAMRA is a rhodamine-based fluorescent dye valued for its utility in a variety of applications, including fluorescence microscopy, DNA sequencing, and Förster Resonance Energy Transfer (FRET) assays.[1] It is commercially available as two primary isomers, 5-TAMRA and 6-TAMRA, which possess nearly identical spectral properties.[1] The amine-reactive form of TAMRA, often supplied as an N-hydroxysuccinimidyl (NHS) ester, readily conjugates with primary amines on biomolecules.[1][2] The spectral characteristics of TAMRA can be influenced by environmental factors such as solvent polarity, pH, and its conjugation state.[1][3]

Quantitative Spectral Data

The key spectral and physical properties of TAMRA amine 5-isomer and its amine-reactive succinimidyl ester (SE) derivative are summarized in the table below. These values are crucial for designing and optimizing fluorescence-based experiments.



Property	Value (TAMRA Amine, 5-isomer)	Value (5-TAMRA- SE)	References
Excitation Maximum (λex)	540 - 553 nm	541 - 565 nm	[4][5][6][7]
Emission Maximum (λem)	565 - 575 nm	567 - 580 nm	[4][5][6][7]
Molar Extinction Coefficient (ε)	~84,000 M ⁻¹ cm ⁻¹	84,000 - 95,000 M ⁻¹ cm ⁻¹	[4]
Fluorescence Quantum Yield (Φ)	~0.1	~0.1	[4]
Molecular Weight	~531.5 g/mol (free acid)	~527.52 g/mol	[7]
Solubility	Good in DMF, DMSO, and alcohols	Soluble in DMF and DMSO	[4]

Experimental Protocols

Accurate characterization and application of TAMRA amine 5-isomer require standardized experimental procedures. The following sections detail protocols for measuring fluorescence spectra and for labeling biomolecules with amine-reactive TAMRA.

Protocol for Measuring Fluorescence Spectra

This protocol outlines the general steps for determining the excitation and emission spectra of TAMRA amine 5-isomer.

- 1. Materials and Equipment:
- TAMRA amine 5-isomer
- Spectroscopy-grade solvent (e.g., DMSO, DMF, or PBS)
- Spectrofluorometer



· Quartz cuvettes

2. Procedure:

- Sample Preparation: Prepare a dilute stock solution of TAMRA amine 5-isomer in a suitable solvent like DMSO. Further dilute the stock solution in the desired final buffer (e.g., PBS, pH 7.4) to a concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
- Excitation Spectrum Measurement:
 - Set the spectrofluorometer to emission scan mode.
 - Set the emission wavelength to the expected emission maximum (e.g., 575 nm).
 - Scan a range of excitation wavelengths (e.g., 480 nm to 580 nm).
 - \circ The peak of the resulting spectrum will be the excitation maximum (λ ex).
- Emission Spectrum Measurement:
 - Set the spectrofluorometer to excitation scan mode.
 - Set the excitation wavelength to the determined excitation maximum (e.g., 541 nm).[4]
 - Scan a range of emission wavelengths (e.g., 550 nm to 700 nm).[8]
 - The peak of the resulting spectrum will be the emission maximum (λem).
- Data Analysis: Record the excitation and emission maxima. For quantum yield determination, compare the integrated fluorescence intensity of the TAMRA sample to a standard with a known quantum yield under identical experimental conditions.[1]

Protocol for Labeling Biomolecules with 5-TAMRA-SE

This protocol provides a general procedure for conjugating 5-TAMRA N-hydroxysuccinimidyl (NHS) ester to primary amines on biomolecules such as proteins or amino-modified oligonucleotides.[1]



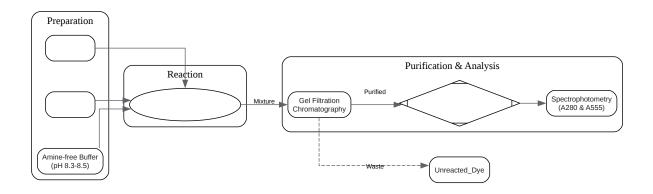
- 1. Materials and Equipment:
- 5-TAMRA-SE
- Biomolecule to be labeled
- Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Anhydrous DMSO or DMF
- Gel filtration column (e.g., Sephadex G-25) for purification
- Spectrophotometer
- 2. Procedure:
- Dissolve Biomolecule: Dissolve the protein or other biomolecule in the reaction buffer at a concentration of 2-10 mg/mL.[2] Buffers containing primary amines, such as Tris, must be avoided.[1]
- Prepare TAMRA-SE Stock Solution: Immediately before use, dissolve the 5-TAMRA-SE in a small amount of anhydrous DMSO or DMF.[1]
- Conjugation Reaction: Add a calculated molar excess of the TAMRA-SE stock solution to the biomolecule solution. A dye-to-protein molar ratio of 5:1 to 20:1 is a common starting point.[9] Incubate the reaction for 1-4 hours at room temperature, protected from light.[1]
- Purification: Separate the TAMRA-labeled biomolecule from the unreacted dye using a gel filtration column.[1]
- Determine Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of TAMRA (e.g., 555 nm).[2]
 - Calculate the protein concentration and the dye concentration using the Beer-Lambert law, applying a correction factor for the dye's absorbance at 280 nm.[10]



• The DOL is the molar ratio of the dye to the protein. An optimal DOL for antibodies is typically between 2 and 4.[9]

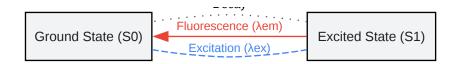
Visualizations

The following diagrams illustrate a typical workflow for biomolecule labeling with TAMRA and the fundamental principle of fluorescence.



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Caption: Workflow for labeling biomolecules with TAMRA-SE.



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Caption: Simplified Jablonski diagram of fluorescence.



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